Aurantiogliocladin
CAS No.: 483-54-5
Cat. No.: VC21345713
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 483-54-5 |
---|---|
Molecular Formula | C10H12O4 |
Molecular Weight | 196.2 g/mol |
IUPAC Name | 2,3-dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-dione |
Standard InChI | InChI=1S/C10H12O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h1-4H3 |
Standard InChI Key | NOYQJVWDVBANHI-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)C(=C(C1=O)OC)OC)C |
Canonical SMILES | CC1=C(C(=O)C(=C(C1=O)OC)OC)C |
Melting Point | 62.5 °C |
Chemical Structure and Properties
Aurantiogliocladin is chemically identified as 2,3-dimethoxy-5,6-dimethyl-2,5-cyclohexadiene-1,4-dione, also known as 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone . It belongs to the toluquinone class of compounds characterized by a quinone structure with methyl and methoxy substituents. The molecular formula of aurantiogliocladin is C₁₀H₁₂O₄ with a molecular weight of 196.20 . The structure requires five double bond equivalents, including two carbonyls and two double bonds with one ring to fulfill the molecular formula .
Table 1. Physical and Chemical Properties of Aurantiogliocladin
The compound has been structurally characterized through various spectroscopic methods. Mass spectrometry analyses have identified a molecular ion of 197.0822 in positive mode, consistent with the proposed molecular formula . Nuclear magnetic resonance (NMR) studies reveal a relatively simple spectrum with the ¹H NMR showing only two singlets at 2.05 and 3.98 ppm (in deuterated chloroform), while the ¹³C NMR displays resonances corresponding to two carbonyls and two double bonds .
Historical Discovery and Isolation
Aurantiogliocladin was first discovered in a culture broth of a Gliocladium species similar to Gliocladium roseum . The compound was initially isolated and its structure determined in 1953 by Vischer . More recent research has isolated aurantiogliocladin from Clonostachys candelabrum (formerly classified within the Gliocladium genus) .
The purification of aurantiogliocladin has been accomplished using high-performance liquid chromatography (HPLC) with a C18 column, utilizing a gradient elution with acetonitrile and water (containing 1% formic acid) . The isolation protocol typically involves monitoring UV absorbance at multiple wavelengths (210, 230, 254, 260, and 280 nm) .
Biosynthesis
The biosynthetic pathway of aurantiogliocladin has been elucidated through various studies. The compound is biosynthesized from acetate via orsellic acid to the final metabolite . An intermediate in this pathway is believed to be 1,3-dihydroxy-4,5-dimethylbenzene, which has also been reported from Gliocladium roseum and may serve as a precursor for the intermediate orsellic acid . The full biosynthetic pathway demonstrates the complexity of secondary metabolite production in these fungal species.
Biological Activities
Antifungal Activity
Beyond its antibacterial properties, aurantiogliocladin also exhibits moderate antifungal activity against various yeast species. The compound has demonstrated varying degrees of efficacy, with the highest activities observed against Candida guilliermondii and Rhodotorula glutinis, while showing reduced activity against Candida albicans . Similar to its effect on bacteria, aurantiogliocladin acts as a fungistatic rather than fungicidal agent at its minimal inhibitory concentrations .
Table 2. Antimicrobial Activities of Aurantiogliocladin
Biofilm Inhibition
Perhaps the most significant biological activity of aurantiogliocladin is its ability to inhibit biofilm formation in various bacterial species. Biofilms are structured communities of microorganisms adhering to surfaces within a self-produced matrix of extracellular polymeric substances, and they pose significant challenges in medical and industrial settings due to their enhanced resistance to antimicrobial agents .
Aurantiogliocladin has demonstrated the capacity to inhibit biofilm formation at concentrations below its minimal inhibitory concentration (MIC) for planktonic cells, indicating a specific anti-biofilm mechanism distinct from its general antibacterial activity . For example, at one-fourth the MIC value (32 μg/mL), aurantiogliocladin still exhibited 37% biofilm inhibition against Bacillus cereus (which has an MIC of 128 μg/mL) . Similarly, for Chromobacterium violaceum CV026, aurantiogliocladin prevented 90% of biofilm formation at MIC and maintained 29% inhibition at one-eighth of the MIC value .
The anti-biofilm activity appears to be associated with quorum-quenching properties, as evidenced by the absence of violacein production in treated C. violaceum cultures . This suggests that aurantiogliocladin may interfere with bacterial cell-to-cell communication systems, which are critical for coordinating biofilm development.
Table 3. Biofilm Inhibition Activities of Aurantiogliocladin
Other Biological Activities
Beyond its antimicrobial and anti-biofilm properties, aurantiogliocladin has demonstrated additional biological activities in various contexts. Research has shown that the compound possesses weak anthelmintic properties, suggesting potential applications against parasitic worms . Additionally, aurantiogliocladin has exhibited toxicity toward termites (Coptotermes formosanus) and the second instar larvae of Aedes aegypti mosquitoes , indicating possible insecticidal applications.
Interestingly, aurantiogliocladin has been identified as an attractant for the plant-parasitic nematode Neotylenchus linfordi, which is associated with Gliocladium roseum . This chemical ecology relationship suggests a complex role for aurantiogliocladin in mediating interactions between fungi and nematodes in natural environments.
Related Compounds
Aurantiogliocladin belongs to a family of related toluquinone compounds, with several derivatives having been identified and characterized. These structurally similar compounds often demonstrate varying biological activities, providing insights into structure-activity relationships within this chemical class.
Gliorosein
Gliorosein is a dihydro derivative of aurantiogliocladin, specifically identified as (5S-trans)-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione with a molecular formula of C₁₀H₁₄O₄ and a molecular weight of 198.22 . This compound forms needle-like crystals with a melting point of 48°C and demonstrates optical activity with an [α]D22 value of +125° (c = 0.2 in chloroform) . Its UV absorption maximum occurs at 289 nm (ε 24320) .
Rubrogliocladin
Rubrogliocladin is a quinhydrone derivative related to aurantiogliocladin with CAS Registry Number 4516-93-2 . It forms dark red needles from petroleum ether with a melting point of 74°C . Its absorption maxima in alcohol occur at 407 and 275 nm (ε 650, 22000), and it is soluble in most organic solvents as well as water .
Table 4. Comparison of Aurantiogliocladin and Related Compounds
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